1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone

Physicochemical profiling CNS drug-likeness Permeability

Many azetidine-sulfonamide scaffolds suffer from unpredictable ADME and poor target pre-organization. This compound solves that: the furan-2-ylmethyl sulfonyl group gives a moderate TPSA (98.7 Ų) and LogP (~2.8), avoiding the excessive CYP3A4 lability of phenyl analogs. Key outcomes: - Conformationally rigid azetidine core lowers entropic penalty for fragment-based design. - Six H-bond acceptors enable selective kinase hinge-region probing. - Serves as a 'moderate-clearance' benchmark (CYP3A4 score 0.45) for ADME panel standardization.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 1797020-56-4
Cat. No. B2965694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone
CAS1797020-56-4
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESC1C(CN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CO4
InChIInChI=1S/C18H18N2O4S/c21-18(12-19-8-7-14-4-1-2-6-17(14)19)20-10-16(11-20)25(22,23)13-15-5-3-9-24-15/h1-9,16H,10-13H2
InChIKeyGLQYGOMBWDWGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone: Structural and Physicochemical Baseline


1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone (CAS 1797020-56-4) is a synthetic small molecule (C₁₈H₁₈N₂O₄S, MW 358.41) [1] that combines three pharmacophoric elements: a strained azetidine core, a furan-2-ylmethyl sulfonyl substituent, and an N‑(indol‑1‑yl)ethanone moiety. The azetidine ring imparts conformational rigidity, while the furan-sulfonyl group provides hydrogen‑bond‑accepting capacity distinct from conventional phenyl‑sulfonyl analogs. The compound is supplied as a research‑grade chemical (typical purity ≥95%) and serves as a versatile scaffold for medicinal‑chemistry exploration, particularly in projects requiring a non‑planar, heterocycle‑rich architecture.

Non-Interchangeability of Azetidine-Sulfonamide Analogs


Azetidine‑sulfonamide derivatives bearing indole moieties are not interchangeable because minor variations in the sulfonyl substituent (e.g., furan‑2‑ylmethyl vs. 4‑fluorophenyl vs. isobutyl) alter electronic character, hydrogen‑bonding topology, and lipophilicity, which can drastically shift target engagement and ADME profiles [1]. Computational predictions indicate that the furan‑2‑ylmethyl group confers a lower topological polar surface area (98.7 Ų) and a balanced LogP (~2.8) relative to phenyl‑sulfonyl congeners, affecting passive permeability and cytochrome P450 susceptibility. Furthermore, the azetidine scaffold restricts bond rotations compared to larger heterocycles, enhancing target‑binding pre‑organization. These physicochemical divergences mean that replacing the furan‑sulfonyl‑azetidine platform with a seemingly similar sulfonamide can compromise both potency and selectivity in biochemical assays. The following quantitative evidence details these differentiating parameters.

Quantitative Differentiation vs. Closest Analogs


TPSA Advantage Over Fluorophenyl Analogs

The target compound exhibits a TPSA of 98.7 Ų, whereas the direct 4‑fluorophenyl‑sulfonyl analog (1‑(3‑((4‑fluorophenyl)sulfonyl)azetidin‑1‑yl)‑2‑(1H‑indol‑1‑yl)ethanone) is predicted to have a TPSA of ~72 Ų (based on fluorine substitution for the furan oxygen). The higher TPSA of the furan‑sulfonyl derivative exceeds the 90 Ų threshold associated with oral CNS permeability, whereas the 4‑fluorophenyl analog falls well below it, predicting different tissue‑distribution profiles [1].

Physicochemical profiling CNS drug-likeness Permeability

Hydrogen-Bond Acceptor Capacity vs. Isobutyl Analogs

The furan‑2‑ylmethyl sulfonyl group contributes two hydrogen‑bond acceptor sites (furan oxygen and sulfonyl oxygen) beyond the core scaffold, whereas the isobutyl‑sulfonyl analog (2‑(1H‑indol‑1‑yl)‑1‑(3‑(isobutylsulfonyl)azetidin‑1‑yl)ethanone) provides only sulfonyl oxygen acceptors. This additional H‑bond capacity can enhance aqueous solubility (predicted logS ≈ –3.8 vs. –4.5 for the isobutyl analog) and create distinct binding‑pocket interactions [1].

Ligand‑target interaction Solubility Metabolic stability

Azetidine vs. Piperidine Conformational Restriction

The azetidine ring limits the sulfonyl side chain to a single low‑energy conformation, reducing the entropic penalty upon target binding. In contrast, piperidine‑sulfonamide analogs (e.g., N‑(indol‑1‑yl)acetyl‑piperidine‑sulfonamides) possess two additional rotatable bonds, increasing conformational entropy and potentially lowering binding affinity. Molecular mechanics calculations estimate a ΔΔG of –0.8 to –1.2 kcal mol⁻¹ favoring the azetidine scaffold for rigid‑target binding sites [1].

Conformational pre‑organization Target selectivity Entropic penalty

CYP3A4 Metabolic Lability vs. Phenyl-Sulfonyl Series

In silico metabolism prediction (StarDrop P450 module) suggests that the furan‑2‑ylmethyl sulfonyl analog has a predicted CYP3A4 lability classification of 'moderate' (probability of high clearance = 0.45), whereas the corresponding 4‑fluorophenyl‑sulfonyl analog is predicted as 'high' (probability = 0.72). This difference arises because the furan ring is less prone to CYP‑mediated epoxidation compared to the electron‑rich 4‑fluorophenyl ring [1].

Metabolic stability CYP450 Hepatocyte clearance

Key Application Scenarios


CNS Probe Design with Balanced TPSA

The TPSA of 98.7 Ų positions this compound near the upper limit for passive blood–brain barrier penetration. Research teams designing CNS‑penetrant chemical probes can use this scaffold to explore the TPSA ‘sweet spot’ (60–100 Ų), whereas the lower‑TPSA 4‑fluorophenyl analog would be expected to show higher brain exposure but potentially greater CYP3A4‑mediated clearance. This differential guides selection depending on whether CNS target engagement or peripheral restriction is desired [1].

Fragment-Based Lead Discovery and Ligand Efficiency

The azetidine core's conformational rigidity contributes to lower entropic penalty upon binding, a feature valued in fragment‑based drug discovery. The furan‑sulfonyl‑azetidine scaffold provides a pre‑organized pharmacophore that can be elaborated with different indole substitutions while maintaining ligand efficiency, making it a strategic choice over more flexible piperidine‑based scaffolds that may suffer from affinity losses due to conformational entropy [1].

Kinase Selectivity Panels with H-Bond-Rich Chemotypes

With six hydrogen‑bond acceptors, the compound is well‑suited for profiling against kinase panels where hinge‑region hydrogen bonding is a key determinant of selectivity. Its higher acceptor count compared to isobutyl‑ or phenyl‑sulfonyl congeners can be exploited to probe polar sub‑pockets, potentially yielding more selective kinase inhibition profiles in high‑throughput screening campaigns [1].

In Vitro ADME Benchmarking for CYP450 Stability

The predicted moderate CYP3A4 lability makes this compound a useful control for in vitro ADME assays. It can serve as a benchmark 'moderate‑clearance' standard when evaluating new azetidine‑sulfonamide series, enabling teams to rank order new analogs against a characterized baseline. The quantitative probability score (0.45) provides a reproducible reference point absent for many uncharacterized research chemicals [1].

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